GYKI 52466 hydrochloride

Overview

Description

GYKI 52466 hydrochloride is a 2,3-benzodiazepine compound that acts as an ionotropic glutamate receptor antagonist. It is a non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor. This compound is known for its anticonvulsant and skeletal muscle relaxant properties .

Scientific Research Applications

GYKI 52466 hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the properties and functions of AMPA receptors.

Biology: It is used to investigate the role of glutamate receptors in various biological processes.

Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control

Mechanism of Action

GYKI 52466 hydrochloride exerts its effects by binding to the AMPA receptor and inhibiting its activity. This prevents the excitatory neurotransmitter glutamate from activating the receptor, thereby reducing neuronal excitability. The molecular targets involved include the AMPA receptor subunits, and the pathways affected include those related to synaptic transmission and plasticity .

Safety and Hazards

The safety data sheet for GYKI 52466 hydrochloride suggests that it may cause skin and eye irritation . If inhaled or swallowed, it may be harmful and cause respiratory tract irritation . It’s recommended to use only in a well-ventilated area and to wear protective gloves, eye protection, and face protection .

Future Directions

GYKI 52466 hydrochloride shows anti-convulsant and neuroprotective actions . It also acts as a skeletal muscle relaxant . The compound is active in vivo and its effects have been shown to last from 60 to 90 min with plasma concentrations peaking within 15min and decreasing to <5% of peak levels within 90min of i.p. injection . This suggests potential future directions for research into its therapeutic applications.

Biochemical Analysis

Biochemical Properties

GYKI 52466 hydrochloride interacts with AMPA receptors, acting as a non-competitive antagonist . It blocks GluK3 homomeric receptors with an IC50 of 63 μM and GluK2b ®/GluK3 heteroreceptors with an IC50 of 32 μM at high concentrations .

Cellular Effects

This compound influences cell function by acting as an antagonist of several processes mediated by glutamate . It has a neuroprotective effect and can act as an orally active anticonvulsant and skeletal muscle relaxant .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to AMPA receptors, where it acts as a non-competitive antagonist . This antagonistic effect is what gives this compound its neuroprotective properties .

Temporal Effects in Laboratory Settings

It is known that it has good blood-brain barrier permeability .

Dosage Effects in Animal Models

It is known to have an anticonvulsant effect .

Metabolic Pathways

It is known to interact with AMPA receptors .

Transport and Distribution

It is known to have good blood-brain barrier permeability .

Subcellular Localization

Preparation Methods

The synthesis of GYKI 52466 hydrochloride involves several steps. The starting material is typically a benzodiazepine derivative, which undergoes a series of chemical reactions to introduce the necessary functional groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

GYKI 52466 hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

GYKI 52466 hydrochloride is unique among 2,3-benzodiazepines due to its selective antagonism of the AMPA receptor. Similar compounds include:

GYKI 52895: Another 2,3-benzodiazepine with similar properties but different receptor selectivity.

Tifluadom: A compound with different pharmacological properties but similar chemical structure.

Lufuradom: Another related compound with distinct biological activities.

These compounds share structural similarities but differ in their specific receptor targets and pharmacological effects, highlighting the uniqueness of this compound in its selective inhibition of the AMPA receptor .

Properties

IUPAC Name |

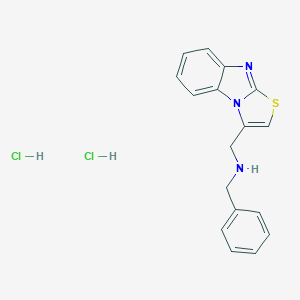

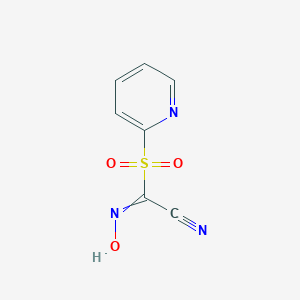

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2.ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;/h2-5,7-8H,6,9,18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBSCPARMVJNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434691 | |

| Record name | 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192065-56-8 | |

| Record name | 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)

![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)

![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)